1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea
Description
1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a central ethyl backbone substituted with furan-2-yl and thiophen-3-yl groups, and a urea moiety linked to a thiophen-2-yl substituent.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-15(17-14-4-2-7-21-14)16-9-12(11-5-8-20-10-11)13-3-1-6-19-13/h1-8,10,12H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZVRBTYNCXKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea is a compound characterized by the presence of furan and thiophene rings, which contribute to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O2S2
- Key Functional Groups : Urea, furan, and thiophene rings.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against lung, breast, and ovarian cancer cells, with IC50 values indicating potent activity .
- Antimicrobial Properties : Studies indicate that compounds containing thiophene and furan moieties possess antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The urea group can interact with enzymes involved in cancer cell proliferation and microbial growth.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
- Immunomodulatory Effects : Some studies suggest that derivatives may modulate immune responses, potentially enhancing the efficacy of existing therapies against various diseases .
Anticancer Activity
In a study examining derivatives of urea compounds, one variant demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating strong potential as a selective Lck inhibitor . Another derivative exhibited broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM across various cancer cell lines .
Antimicrobial Activity
Research on related compounds has shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
The following analysis compares 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea with structurally or functionally related compounds from the evidence, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Analogs with Urea and Heterocyclic Moieties
Key Observations :
- Unlike 7n (with a pyridine-thioether group), the absence of polar substituents in the target compound could reduce solubility but increase lipophilicity, favoring membrane permeability .
Thiophene-Containing Urea Derivatives
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a): Exhibits a fused benzothiophene core, which increases rigidity compared to the target compound’s flexible ethyl backbone. Demonstrated moderate anticancer activity in preliminary assays, attributed to the urea’s H-bonding with biological targets .
Predicted Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
